2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol
Description
2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol is an amino alcohol derivative featuring a thiophene-based substituent. Its molecular formula is C₁₀H₁₇NOS, comprising a 1-butanol backbone linked to a (5-methyl-2-thienyl)methylamino group. This structure combines the hydrophilic properties of the alcohol and amine groups with the aromatic and lipophilic characteristics of the thiophene ring, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(5-methylthiophen-2-yl)methylamino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-3-9(7-12)11-6-10-5-4-8(2)13-10/h4-5,9,11-12H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXRTVOBINTIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405872 | |
| Record name | 2-{[(5-methyl-2-thienyl)methyl]amino}-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-08-8 | |
| Record name | 2-{[(5-methyl-2-thienyl)methyl]amino}-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol typically involves the reaction of 5-methyl-2-thiophenemethanamine with 1-bromo-2-butanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the bromo alcohol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanone.
Reduction: Formation of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butane.
Substitution: Formation of various substituted thienyl derivatives.
Scientific Research Applications
2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Thiophene vs.
- Amino-Alcohol vs. Ester/Cyano Groups: Unlike the ester or cyano substituents in ’s derivatives, the amino-alcohol moiety in the target compound may facilitate hydrogen bonding, influencing its reactivity in nucleophilic or coordination-driven reactions .
Physicochemical and Reactivity Profiles
- Solubility: Amino alcohols generally exhibit higher water solubility than benzothiophene-based esters due to polar functional groups. However, the 5-methylthienyl group may reduce hydrophilicity compared to unsubstituted thiophene analogs.
- Synthetic Pathways: highlights the use of malononitrile or ethyl cyanoacetate with sulfur in thiophene synthesis, suggesting possible routes for modifying the target compound’s amine or alcohol groups . In contrast, Methyl 5-amino-1-benzothiophene-2-carboxylate’s synthesis likely involves carboxylation and benzothiophene ring formation .
Biological Activity
2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a thienyl group attached to a butanol backbone. Its structure is significant for its interaction with biological targets, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily antimicrobial and antifungal properties. These activities are crucial for potential therapeutic applications.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant potency against common pathogens.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.
- Receptor Binding : It could bind to receptors involved in signaling pathways, modulating cellular responses.
This multifaceted mechanism contributes to its efficacy against various pathogens .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Efficacy : In a study examining the antibacterial properties of synthesized alkaloids, this compound was tested alongside other compounds. It demonstrated strong activity against S. aureus and E. coli, with rapid bactericidal effects observed within hours .
- Fungal Inhibition : Another study focused on the antifungal activity of similar compounds showed that derivatives of this thienyl amine exhibited significant inhibition against C. albicans, suggesting potential applications in treating fungal infections .
- Synthetic Pathways : The synthesis of this compound typically involves nucleophilic substitution reactions, which can be optimized for yield and purity in industrial settings .
Comparison with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Distinct Feature |
|---|---|
| 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol | Shorter carbon chain |
| 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-pentanol | Longer carbon chain |
| 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-hexanol | Even longer carbon chain |
These comparisons highlight how variations in carbon chain length can influence the biological activity and interactions of thienyl amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
